molecular formula C11H15NO2 B1605385 ethyl 2-(4-aminophenyl)propanoate CAS No. 32868-25-0

ethyl 2-(4-aminophenyl)propanoate

Cat. No.: B1605385
CAS No.: 32868-25-0
M. Wt: 193.24 g/mol
InChI Key: MWBVNWYNXULIDI-UHFFFAOYSA-N
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Description

ethyl 2-(4-aminophenyl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propionic acid and contains an ethyl ester group attached to a 4-aminophenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-(4-aminophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reduction of 2-(4-nitrophenyl)propionic acid using ethanol as a solvent. The reaction typically requires a reducing agent such as hydrazine hydrate and a catalyst like ferric trichloride hexahydrate .

Industrial Production Methods

In industrial settings, the production of ethyl 2-(4-aminophenyl)propionate often involves large-scale reduction reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-aminophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-(4-aminophenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical processes and pathways .

Comparison with Similar Compounds

ethyl 2-(4-aminophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-(4-nitrophenyl)propionate: Differing by the presence of a nitro group instead of an amino group.

    Ethyl 2-(4-methoxyphenyl)propionate: Differing by the presence of a methoxy group.

    Ethyl 2-(4-chlorophenyl)propionate: Differing by the presence of a chloro group.

These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the varying functional groups .

Properties

CAS No.

32868-25-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3

InChI Key

MWBVNWYNXULIDI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)N

Key on ui other cas no.

32868-25-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2 (6.7 g, 1 mmol) in THF (100 ml) and EtOH (100 ml) is slowly added 10% Pd/C (680 mg) at room temperature. The reaction mixture is hydrogenated for 24 h with H2 balloon at room temperature. The mixture is filtered through celite pad and washed with EtOH. The filtrate is concentrated in vacuo.
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
680 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

48.3 g (0.216 mole) of ethyl 2-(4-nitrophenyl)propionate was dissolved in 400 ml of ethanol and the solution was hydrogenated with 1 g of palladium black catalyst for 6 hours. Palladium black catalyst was filtered out and ethanol was distilled off to give 48.3 g of the remained oily substance. The oily substance was distilled under reduced pressure to give 38.6 g of ethyl 2-(4-aminophenyl)propionate as distillation fraction at 124°-126° C./1-2 mm Hg.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

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